molecular formula C11H21ClN2O B1398336 N-cyclopentylpiperidine-4-carboxamide hydrochloride CAS No. 1220038-00-5

N-cyclopentylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1398336
CAS No.: 1220038-00-5
M. Wt: 232.75 g/mol
InChI Key: NXMDNPADUCLDMX-UHFFFAOYSA-N
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Description

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentylpiperidine-4-carboxamide hydrochloride typically involves the reaction of cyclopentylamine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: N-cyclopentylpiperidine-4-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Analgesic and Anti-inflammatory Properties

Research indicates that N-cyclopentylpiperidine-4-carboxamide hydrochloride may exhibit analgesic and anti-inflammatory effects. In vitro studies have shown that compounds with similar structures can inhibit pain pathways, suggesting potential therapeutic uses in pain management .

Neurological Research

This compound has been investigated for its role as a ligand in receptor binding studies related to neurodegenerative diseases such as Alzheimer's. Its ability to inhibit cholinesterase enzymes positions it as a candidate for further development in treating cognitive decline associated with neurodegeneration .

Case Study: Dual Inhibition of Thrombin and Cholinesterase
A study highlighted the design of isonipecotamide derivatives, which include N-cyclopentylpiperidine analogs, showing promising dual inhibition of thrombin and cholinesterase. These effects were linked to improved cognitive outcomes in models of Alzheimer’s disease .

Industrial Applications

This compound is also utilized in the development of new materials, particularly polymers and coatings with specific properties due to its unique chemical structure. Its ability to form stable complexes with various substrates enhances its utility in industrial applications.

Comparison with Related Compounds

The unique cyclopentyl group in N-cyclopentylpiperidine-4-carboxamide distinguishes it from other piperidine derivatives, such as N-cyclohexylpiperidine-4-carboxamide. This structural difference may influence binding affinities and selectivity toward specific molecular targets.

Table 2: Comparison of Piperidine Derivatives

Compound NameUnique FeaturePotential Application
N-cyclopentylpiperidine-4-carboxamideCyclopentyl groupAnalgesic, anti-inflammatory
N-cyclohexylpiperidine-4-carboxamideCyclohexyl groupNeuroprotective
N-phenylpiperidine-4-carboxamidePhenyl groupAntidepressant

Mechanism of Action

The mechanism of action of N-cyclopentylpiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-cyclopentylpiperidine-4-carboxamide hydrochloride can be compared with other piperidine derivatives, such as:

  • N-methylpiperidine-4-carboxamide
  • N-ethylpiperidine-4-carboxamide
  • N-cyclohexylpiperidine-4-carboxamide

These compounds share a similar piperidine core structure but differ in the substituents attached to the nitrogen atom. The unique cyclopentyl group in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

N-cyclopentylpiperidine-4-carboxamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by its piperidine core with a cyclopentyl substituent and a carboxamide functional group. The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent modifications to introduce the cyclopentyl group and carboxamide moiety.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its effects on neurotransmitter systems, particularly acetylcholine and its related enzymes.

Key Findings:

  • Acetylcholinesterase Inhibition:
    • The compound has demonstrated inhibitory activity against acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
    • IC50 values reported for related compounds suggest a moderate inhibition range, indicating potential therapeutic applications in cognitive disorders .
  • Neuroprotective Effects:
    • Studies have indicated that compounds similar to this compound exhibit neuroprotective properties, potentially through antioxidant mechanisms or modulation of neuroinflammatory pathways .
  • Antimicrobial Activity:
    • Some derivatives of piperidine-based compounds have shown antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs suggest a possible role in antimicrobial therapy .

Research Data Table

Study Biological Activity IC50 Values Notes
Study 1AChE Inhibition27.04 - 106.75 µMModerate inhibition compared to rivastigmine
Study 2Neuroprotective EffectsNot specifiedPotential benefits in neurodegenerative diseases
Study 3Antimicrobial ActivityNot specifiedRelated compounds showed efficacy against tuberculosis

Case Study 1: Neuroprotective Properties

In a preclinical study, a series of piperidine derivatives were evaluated for their neuroprotective effects in models of oxidative stress-induced neurotoxicity. Results indicated that certain derivatives, including those structurally related to this compound, significantly reduced neuronal cell death and improved cell viability .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of piperidine derivatives against Mycobacterium tuberculosis. Although this compound was not directly tested, its analogs exhibited promising results with IC50 values indicating effective inhibition at low concentrations .

Properties

IUPAC Name

N-cyclopentylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10;/h9-10,12H,1-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMDNPADUCLDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.